molecular formula C17H23NO5 B6175359 4-(4-{[(tert-butoxy)carbonyl]amino}oxan-4-yl)benzoic acid CAS No. 2580250-56-0

4-(4-{[(tert-butoxy)carbonyl]amino}oxan-4-yl)benzoic acid

Cat. No.: B6175359
CAS No.: 2580250-56-0
M. Wt: 321.4
InChI Key:
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Description

4-(4-{[(tert-butoxy)carbonyl]amino}oxan-4-yl)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(tert-butoxy)carbonyl]amino}oxan-4-yl)benzoic acid typically involves multiple steps:

    Formation of the Oxan-4-yl Intermediate: This step involves the preparation of the oxan-4-yl intermediate through a series of reactions, including the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

    Coupling with Benzoic Acid: The oxan-4-yl intermediate is then coupled with benzoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(tert-butoxy)carbonyl]amino}oxan-4-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling Reactions: EDCI and DMAP are frequently used as coupling reagents in the synthesis of amide bonds.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Amide Derivatives: Coupling reactions with various carboxylic acids can form amide derivatives.

Scientific Research Applications

4-(4-{[(tert-butoxy)carbonyl]amino}oxan-4-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(4-{[(tert-butoxy)carbonyl]amino}oxan-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: This compound also contains a Boc-protected amino group and a benzoic acid moiety, but with a piperazine ring instead of an oxan-4-yl group.

    4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Similar in having a Boc-protected amino group, but with a phenylboronic acid moiety.

Uniqueness

4-(4-{[(tert-butoxy)carbonyl]amino}oxan-4-yl)benzoic acid is unique due to its specific structure, which combines the stability of the Boc protecting group with the reactivity of the oxan-4-yl and benzoic acid moieties. This combination makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

2580250-56-0

Molecular Formula

C17H23NO5

Molecular Weight

321.4

Purity

95

Origin of Product

United States

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